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Applications

Authored by a Senior Application Scientist
Foreword: The Quinazoline Scaffold - A Cornerstone
of Modern Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine

rings, represents a privileged scaffold in the landscape of drug discovery. Nature itself has

utilized this core in various alkaloids, but its true potential has been unlocked through synthetic

chemistry. The versatility of the quinazoline framework allows for functionalization at multiple

positions, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties.

This has led to the development of numerous clinically successful drugs, including treatments

for hypertension (Prazosin), cancer (Gefitinib, Erlotinib), and post-traumatic stress disorder.

This guide focuses on a specific, highly valuable derivative: 2-Chloroquinazolin-8-ol. The

strategic placement of a reactive chloro group at the 2-position and a hydroxyl group at the 8-

position makes this molecule a uniquely powerful building block. The chloro moiety serves as

an excellent electrophilic handle for introducing diverse substituents via nucleophilic

substitution, while the phenolic hydroxyl group offers a site for modulation of solubility,

hydrogen bonding capabilities, and further derivatization. Understanding the nuanced

properties and reactivity of this intermediate is paramount for researchers aiming to leverage its

potential in constructing novel, biologically active compounds.
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Core Molecular Profile: Structure and
Physicochemical Properties
2-Chloroquinazolin-8-ol is a solid organic compound whose structure is defined by the

quinazoline core substituted with a chlorine atom at the C2 position and a hydroxyl group at the

C8 position.

Caption: Chemical structure of 2-Chloroquinazolin-8-ol.

The inherent asymmetry and distinct reactivity of its functional groups make it a cornerstone

intermediate for building molecular complexity.

Key Physicochemical Data
The fundamental properties of 2-Chloroquinazolin-8-ol are summarized below, providing

essential information for its handling, storage, and application in synthesis.

Property Value Source(s)

CAS Number 953039-10-6 [1][2][3][4]

Molecular Formula C₈H₅ClN₂O [1][2]

Molecular Weight 180.59 g/mol [1][5]

Physical Form Solid, White powder [3]

Purity Typically ≥95% [1]

Boiling Point 325.3 ± 24.0 °C at 760 mmHg

Storage Conditions
Room temperature or 2-8°C,

sealed in a dry environment
[3][4][5]

IUPAC Name 2-chloroquinazolin-8-ol [1]

SMILES
OC1=CC=CC2=CN=C(Cl)N=C

12
[1]

Spectroscopic Signature
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While a comprehensive, published spectral analysis is not readily available, the structure of 2-
Chloroquinazolin-8-ol allows for the confident prediction of its key spectroscopic features

based on data from analogous quinoline and quinazoline structures.[6][7][8]

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region

(approx. 7.0-8.5 ppm). Three protons on the carbocyclic ring will appear as a coupled system

(doublet, triplet, doublet). The C4-proton will likely appear as a singlet further downfield. The

phenolic -OH proton will be a broad singlet, the position of which is dependent on solvent

and concentration.

¹³C NMR: The carbon spectrum will display eight signals for the aromatic carbons. The C2

carbon, bonded to both chlorine and nitrogen, will be significantly deshielded. The C8

carbon, attached to the hydroxyl group, will also show a characteristic chemical shift.

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400

cm⁻¹), C=N stretching (~1610-1630 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio). The nominal molecular ion peak will be at m/z = 180, with a corresponding [M+2]+

peak at m/z = 182.

Synthesis and Chemical Reactivity
The utility of 2-Chloroquinazolin-8-ol stems from its accessibility and predictable reactivity,

which allows for its use as a scaffold in divergent synthetic strategies.

Proposed Synthetic Pathway
While 2-Chloroquinazolin-8-ol is commercially available, a plausible and robust laboratory

synthesis can be envisioned starting from 2-aminobenzoic acid derivatives, a common strategy

for quinazolinone construction.[9] A key step involves the formation of the quinazoline core

followed by chlorination.

Protocol: Synthesis of 2-Chloroquinazolin-8-ol
Step 1: Synthesis of Quinazoline-2,8-diol
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Rationale: This initial step constructs the core heterocyclic system. Using a readily available

substituted anthranilic acid and a cyclizing agent like urea or cyanogen bromide establishes

the quinazoline framework.

Procedure:

To a stirred suspension of 2-amino-3-hydroxybenzoic acid (1 equivalent) in an appropriate

solvent (e.g., dioxane), add cyanogen bromide (1.1 equivalents).

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

Upon completion, cool the mixture to room temperature and neutralize with an aqueous

base (e.g., NaHCO₃).

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to

yield the intermediate quinazoline-2,8-diol.

Step 2: Chlorination of Quinazoline-2,8-diol

Rationale: The conversion of the 2-hydroxy (or its tautomeric 2-oxo form) to the 2-chloro

group is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective

reagent for this type of transformation. A similar procedure is used to convert 2,8-

quinolinediol to 2-chloro-8-hydroxyquinoline.[10]

Procedure:

Carefully add quinazoline-2,8-diol (1 equivalent) to an excess of phosphorus oxychloride

(POCl₃) with stirring in a flask equipped with a reflux condenser. A catalytic amount of

dimethylformamide (DMF) can be added to facilitate the reaction.

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should gradually

dissolve.

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto

crushed ice to quench the excess POCl₃.
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Adjust the pH to ~7-8 with a concentrated base solution (e.g., NaOH or NH₄OH) while

cooling in an ice bath.

The crude 2-Chloroquinazolin-8-ol will precipitate. Collect the solid by filtration, wash

thoroughly with cold water, and dry.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or

ethyl acetate/hexane) to obtain the final product.

The Dichotomy of Reactivity: C2-Chloride and C8-
Hydroxyl
The synthetic power of 2-Chloroquinazolin-8-ol lies in the orthogonal reactivity of its two

primary functional groups. The C2-chloro is an electrophilic center, while the C8-hydroxyl is a

nucleophilic/acidic center.

2-Chloroquinazolin-8-ol

C2-Substituted Quinazolin-8-ol

SNAr Reaction
(at C2-position)

C2-Aryl/Alkyl Quinazolin-8-ol

Suzuki-Miyaura Coupling
(at C2-position)

C2-Chloro-8-alkoxyquinazoline

O-Alkylation
(at C8-position)

Nucleophile (R-NH₂, R-OH, R-SH) Boronic Acid (R-B(OH)₂)
+ Pd Catalyst

Alkyl Halide (R-X)
+ Base

2-Chloroquinazolin-8-ol
(Starting Scaffold)

Reaction at C2
(e.g., Suzuki Coupling)

Reaction at C8
(e.g., Etherification) Further Derivatization Biologically Active

Compound Library

Target Applications:
- Anticancer

- Antimicrobial
- Kinase Inhibitors

- PD-1/PD-L1 Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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